cisZOG1 Enzyme Exhibits 11-Fold Higher Affinity for cis-Zeatin Compared to trans-Zeatin
Recombinant maize cis-zeatin O-glucosyltransferase (cisZOG1) demonstrates an 11-fold higher affinity for cis-zeatin relative to trans-zeatin, establishing a clear enzymatic basis for cis-specific cytokinin metabolism. The affinity of these enzymes to cis-zeatin was 11 fold higher than trans-zeatin, and competition experiments with other cytokinins indicated that cis-zeatin riboside and thidiazuron are strong inhibitors while trans-zeatin, kinetin and N⁶-benzyladenine are only slightly inhibitory [1]. This differential substrate preference is further reinforced by the finding that cisZOG1 fails entirely to recognize trans-zeatin as a substrate [2]. These data indicate the existence of a dedicated enzymatic machinery for cis-zeatin glucosylation that is largely orthogonal to trans-zeatin metabolic pathways.
| Evidence Dimension | Enzyme affinity (relative activity or Km comparison) |
|---|---|
| Target Compound Data | cis-zeatin: Km = 46 μM for cisZOG1 |
| Comparator Or Baseline | trans-zeatin: affinity 11-fold lower; not recognized as substrate by cisZOG1 |
| Quantified Difference | 11-fold higher affinity for cis-zeatin vs. trans-zeatin |
| Conditions | In vitro enzyme assay with recombinant maize cisZOG1; pH optimum 7.5 |
Why This Matters
This quantitative difference in enzyme affinity validates cZOG as the authentic product of a distinct, cis-specific metabolic pathway that cannot be replicated using trans-zeatin analogs, justifying its selection for pathway-specific metabolic studies.
- [1] Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374-1380. View Source
- [2] Martin, R. C., Mok, M. C., Habben, J. E., & Mok, D. W. S. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 98(10), 5922-5926. View Source
